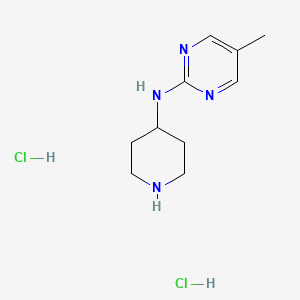

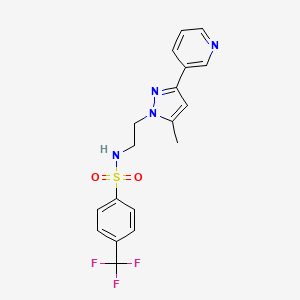

5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves strategic formation of carbon-carbon bonds and functional group transformations. For instance, paper describes the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This method provides a route to substituted piperidines, which are structurally related to the compound of interest. The synthesis involves enantioenriched enecarbamate products and can lead to various substituted piperidines and pyrrolidines. Similarly, paper outlines a practical synthesis of a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which shares the piperidin-4-yl moiety with the compound . The synthesis starts from commercially available 2,4-dichloro-5-fluoropyrimidine and proceeds through several steps to yield the desired product.

Molecular Structure Analysis

The molecular structure of compounds related to 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can be deduced from the synthetic intermediates and final products discussed in the papers. The presence of a piperidine ring and a pyrimidin-amine moiety is common in these compounds, which suggests that the target compound would also exhibit similar structural features. The stereochemistry and substitution patterns on the piperidine ring are crucial for the biological activity of these molecules, as indicated by the enantioselective synthesis methods described in paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include lithiation, conjugate addition, dehydrative cyclization, and deprotection steps. Paper discusses the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, which involves addition to N-acyliminium ions and subsequent cyclization. These reactions are relevant to understanding the chemical behavior of nitrogen-containing heterocycles and could be applied to the synthesis of the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the compound would be influenced by the presence of the piperidine and pyrimidine moieties, as well as the overall molecular geometry. The dihydrochloride salt form would likely enhance the compound's water solubility, making it more amenable to biological studies or pharmaceutical formulations.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Practical Synthesis for Potent Inhibitors

A practical synthesis route for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, serving as a key intermediate in the creation of potent deoxycytidine kinase inhibitors, was developed. This synthesis provides an economical and efficient approach, highlighting the chemical's relevance in pharmaceutical research focused on kinase inhibition (Zhang et al., 2009).

Novel One-Pot Synthesis for Pyrimidinones

A novel three-component reaction facilitated the synthesis of 2-aminopyrimidinones, showcasing the compound's utility in creating complex chemical structures. This synthesis underscores the versatility of "5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" in generating compounds with potential pharmaceutical applications (Bararjanian et al., 2010).

Pharmaceutical Research Applications

Antineoplastic and Analgesic Potential

Synthesis and pharmacological evaluation of a series of pyrimidines revealed significant antineoplastic (cancer-fighting) and analgesic (pain-relieving) properties. This research indicates the potential of "5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" derivatives in developing new treatments for cancer and pain management (Mattioda et al., 1975).

Sigma-1 Receptor Antagonists for Neuropathic Pain

The compound's derivatives were identified as potent sigma-1 receptor antagonists, offering a promising avenue for treating neuropathic pain. This highlights its application in designing novel drugs for pain management (Lan et al., 2014).

Antibacterial and Antimicrobial Activities

Research into piperidine-containing pyrimidine imines and thiazolidinones revealed significant antibacterial activity, underscoring the compound's potential in developing new antimicrobial agents (Merugu et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRLAWYMWWKQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)

![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)

![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)

![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)

![5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2545647.png)